2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Description
Properties
Molecular Formula |
C7H13N3O2 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C7H13N3O2/c1-11-5-3-6-9-7(2-4-8)12-10-6/h2-5,8H2,1H3 |
InChI Key |
VXBMCMXQXKCFPY-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NOC(=N1)CCN |
Origin of Product |
United States |
Preparation Methods
Preparation of Amidoxime Intermediate
The amidoxime 6a–h is synthesized from 2-(2-methoxyethyl)acetonitrile (2a ) and hydroxylamine hydrochloride under refluxing methanol, following General Procedure C :
Reaction conditions:
Oxadiazole Ring Formation
Cyclization with Boc-protected β-alanine (7 ) under General Procedure D :
Key steps:
-
Coupling agents: EDC·HCl (2 equiv), HOBt (2 equiv)
-
Cyclization: 100°C for 16 hours
Table 1: Optimization of cyclocondensation conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling agent | EDC/HOBt | 78 |
| Temperature | 100°C | 82 |
| Solvent | DCM | 75 |
Functional Group Interconversion Approaches
Hydrazide Cyclization
Formation of 1,2,4-oxadiazole from hydrazide 70a and trimethyl orthoacetate (Scheme 3 ):
Conditions:
Reductive Amination
Conversion of oxadiazole-bearing nitrile to amine via Staudinger reaction:
Challenges:
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine with key analogs, highlighting substituent variations and their impact on molecular properties:
Key Observations:
- Lipophilicity : Chlorophenyl and methylphenyl analogs exhibit higher logP values, favoring membrane permeability and CNS penetration .
- Bioactivity : Pyridyl and dimethoxyphenyl derivatives show affinity for neurotransmitter receptors (e.g., serotonin) and efflux pump inhibition in bacterial studies .
Biological Activity
2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine, also known by its CAS Number 1609399-93-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H14ClN3O2
- Molecular Weight : 207.66 g/mol
- Structure : The compound features a 1,2,4-oxadiazole ring which is known for its diverse biological activities.
Antimicrobial Properties
Recent studies indicate that compounds incorporating oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The presence of the oxadiazole ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
Antiproliferative Effects
In vitro studies have demonstrated that oxadiazole derivatives can exert antiproliferative effects on cancer cell lines. A notable study highlighted that related compounds inhibited the proliferation of HeLa and A549 cells with IC50 values in the micromolar range. This suggests potential applications in cancer therapeutics.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in signaling pathways critical for cell survival and proliferation. The oxadiazole group is believed to facilitate binding to these targets, leading to altered cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 62.5 | |
| Antibacterial | S. aureus | 78.12 | |
| Antiproliferative | HeLa | 226 | |
| Antiproliferative | A549 | 242.52 |
Case Study: Antimicrobial Activity
A study published in Phytochemical Analysis evaluated the antimicrobial properties of various oxadiazole derivatives including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). This finding underscores the potential for developing new antibiotics based on this scaffold.
In Silico Studies
Computational studies have been employed to predict the binding affinities of this compound with key proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the compound may effectively inhibit certain targets within these pathways, thereby providing a dual-action profile against both cancer cells and pathogenic bacteria.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a one-pot reaction using hydroxylamine and a nitrile precursor under reflux conditions . Optimization includes temperature control (70–90°C) and inert atmosphere (N₂/Ar) to minimize side reactions. For example, cyclization of oxadiazole rings requires precise stoichiometry of reactants (e.g., 1:1.2 molar ratio of nitrile to hydroxylamine) and anhydrous solvents (e.g., DMF or acetonitrile) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (typically 60–75%) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the oxadiazole ring (e.g., methoxyethyl group at C3 and ethanamine at C5) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., calculated m/z 227.12 for C₈H₁₄N₃O₂) and detects impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of oxadiazole derivatives, such as varying antimicrobial efficacy across studies?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., bacterial strains, inoculum size). To address this:
- Standardized Assays : Use CLSI/MIC guidelines with consistent inoculum (1–5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton agar) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxyethyl vs. phenyl groups) on biofilm inhibition .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., ciprofloxacin for bacteria) to reduce inter-study variability .
Q. What strategies are employed to study the hydrogen bonding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., cytochrome P450). The oxadiazole ring’s nitrogen atoms form hydrogen bonds with catalytic residues (e.g., Asn204 in CYP3A4) .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve interaction geometries at <2.0 Å resolution .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd values) by measuring enthalpy changes during ligand-receptor interactions .
Q. How can researchers evaluate the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP Inhibition Screening : Test against CYP isoforms (e.g., 3A4, 2D6) using fluorogenic substrates to identify metabolic liabilities .
- Pharmacokinetic Modeling : Fit plasma concentration-time data to a two-compartment model to estimate half-life (t₁/₂) and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
